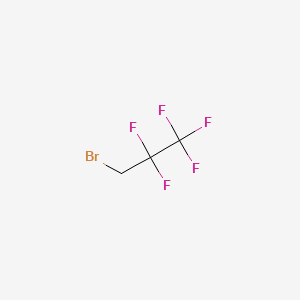

3-Bromo-1,1,1,2,2-pentafluoropropane

Description

Context within Halogenated Alkanes and Organofluorine Chemistry

3-Bromo-1,1,1,2,2-pentafluoropropane is a member of the hydrobromofluorocarbon (HBFC) family, a subset of halogenated alkanes. These compounds are characterized by a carbon skeleton where hydrogen atoms have been partially or fully replaced by halogen atoms—in this case, bromine and fluorine.

Within the broader field of organofluorine chemistry, this compound is significant. The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This compound serves as a precursor or intermediate for creating molecules with a pentafluoroethyl moiety. alfa-chemistry.com The presence of the bromine atom provides a reactive handle, allowing for its introduction into various molecular frameworks through established synthetic methodologies. The study of such compounds is crucial for developing new materials and specialty chemicals.

Overview of Unique Structural Features and their General Implications for Chemical Behavior

The chemical behavior of this compound is a direct consequence of its distinct structural features. The molecule consists of a three-carbon propane (B168953) chain. The terminal carbon (C1) is part of a trifluoromethyl group (-CF₃), and the adjacent carbon (C2) is difluorinated (-CF₂-). Together, these form a bulky, strongly electron-withdrawing pentafluoroethyl group. The third carbon (C3) is attached to two hydrogen atoms and one bromine atom (-CH₂Br).

The five fluorine atoms exert a powerful negative inductive effect (-I) across the carbon-carbon bonds. This electronic pull significantly influences the adjacent C-Br bond, making the bromine atom susceptible to displacement by nucleophiles. Consequently, this compound can participate in nucleophilic substitution reactions, where the bromine is replaced by other functional groups. This reactivity makes it a useful reagent for introducing the CF₃CF₂CH₂- group in organic synthesis. The high polarity induced by the fluorine atoms also affects its physical properties, such as its boiling point and density. chemnet.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 422-01-5 | chemnet.com |

| Molecular Formula | C₃H₂BrF₅ | chemnet.com |

| Molecular Weight | 212.944 g/mol | chemnet.com |

| Boiling Point | 45.2°C at 760 mmHg | chemnet.com |

| Density | 1.795 g/cm³ | chemnet.com |

Table 2: Structural Identifiers for this compound

| Identifier Type | Identifier | Reference |

|---|---|---|

| SMILES | C(C(C(F)(F)F)(F)F)Br | uni.lu |

| InChI | InChI=1S/C3H2BrF5/c4-1-2(5,6)3(7,8)9/h1H2 | uni.lu |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Carbon |

| Hydrogen |

| Bromine |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1,1,1,2,2-pentafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrF5/c4-1-2(5,6)3(7,8)9/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAWJXVJGNTQMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195025 | |

| Record name | 3-Bromo-1,1,1,2,2-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

422-01-5 | |

| Record name | Propane, 3-bromo-1,1,1,2,2-pentafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-1,1,1,2,2-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-1,1,2,2,2-pentafluoro-propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 1,1,1,2,2 Pentafluoropropane

Precursor-Based Synthesis Routes

The synthesis of 3-Bromo-1,1,1,2,2-pentafluoropropane is achievable through various pathways starting from different classes of fluorinated precursors. These methods involve halogenation of saturated propane (B168953) chains, derivatization of unsaturated alkenes, and functional group transformation of alcohols.

Routes involving Halogenation of Fluorinated Propanes

One potential pathway to this compound is through the direct halogenation of its parent alkane, 1,1,1,2,2-pentafluoropropane (B162932) (HFC-245cb). This method typically proceeds via a free-radical mechanism, where a bromine radical abstracts a hydrogen atom from the propane backbone, followed by reaction with Br₂ to form the final product.

Free-radical bromination is known to be highly selective. pearson.com The reaction favors the abstraction of hydrogen from the carbon atom that forms the most stable radical intermediate. youtube.com In the case of 1,1,1,2,2-pentafluoropropane, the only available hydrogens are on the C3 carbon. Therefore, bromination is expected to occur exclusively at this position, yielding this compound with high regioselectivity. The process is typically initiated by ultraviolet (UV) light or a chemical radical initiator.

| Precursor | Reagent | Initiator | Expected Product |

| 1,1,1,2,2-Pentafluoropropane | Bromine (Br₂) | UV Light | This compound |

Derivatization from Related Halogenated Alkenes

The addition of hydrogen bromide (HBr) across the double bond of a fluorinated propene is another significant synthetic route. A relevant precursor is 1,2,3,3,3-pentafluoropropene. The photochemical reaction of 1H-pentafluoropropene with hydrogen bromide has been shown to yield brominated pentafluoropropane isomers. rsc.org

This type of reaction can proceed through either an electrophilic addition or a free-radical mechanism, the latter often initiated by peroxides or UV light. youtube.com The regioselectivity of HBr addition to unsymmetrical alkenes is a critical factor. chemguide.co.uk Due to the strong electron-withdrawing effects of the fluorine atoms, the addition of HBr to fluorinated alkenes can be complex. The photochemical reaction of HBr with 1H-pentafluoropropene results in a mixture of major products: erythro- and threo-1-bromo-1,2,3,3,3-pentafluoropropane and 2-bromo-1,1,1,2,3-pentafluoropropane. rsc.org Achieving selectivity for the desired 3-bromo isomer would require a different precursor, such as 1,1,2,2,3-pentafluoropropene, and careful control of reaction conditions to favor anti-Markovnikov addition. libretexts.orgpwvas.org

| Precursor Alkene | Reagent | Conditions | Observed Products | Reference |

| 1H-Pentafluoropropene | Hydrogen Bromide | Photochemical | Mixture of 1-bromo- and 2-bromo-pentafluoropropane isomers | rsc.org |

Transformation of Alcohols to Brominated Fluoroalkanes

The conversion of a fluorinated alcohol, such as 2,2,3,3,3-pentafluoropropan-1-ol, into the target bromoalkane is a common and effective strategy. This transformation can be achieved through a two-step process involving the conversion of the alcohol's hydroxyl group into a better leaving group, followed by nucleophilic substitution with a bromide ion.

A documented synthesis involves reacting 2,2,3,3,3-pentafluoropropyl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate with lithium bromide. chemicalbook.com The sulfonate precursor is readily synthesized from 2,2,3,3,3-pentafluoropropan-1-ol. The subsequent reaction with lithium bromide in a solvent like diethylene glycol dimethyl ether (diglyme) proceeds via an Sₙ2 mechanism to yield this compound.

More direct, one-step methods for converting primary alcohols to alkyl bromides often employ reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). commonorganicchemistry.commasterorganicchemistry.com These reagents convert the hydroxyl group into an excellent leaving group in situ, which is then displaced by a bromide ion in an Sₙ2 reaction, typically resulting in an inversion of stereochemistry if the carbon is chiral. masterorganicchemistry.comreddit.com

| Precursor | Reagents | Solvent | Temperature | Yield | Reference |

| 2,2,3,3,3-pentafluoropropyl nonaflate | Lithium Bromide | Diglyme | 35 - 60 °C | 60% | chemicalbook.com |

Catalytic Approaches in Synthesis

While various synthetic routes exist, the development of catalytic methods is crucial for improving efficiency and sustainability. For the synthesis of related fluorinated bromopropanes, catalytic approaches have been successfully employed. For instance, the addition of HBr to 3,3,3-trifluoropropene can be catalyzed by activated charcoal at elevated temperatures. epo.org This gas-phase reaction demonstrates high conversion and selectivity for the anti-Markovnikov product, 3-bromo-1,1,1-trifluoropropane. epo.orggoogle.com

Although specific research on catalytic methods for the synthesis of this compound is not extensively documented in the provided search results, the principles from analogous reactions are applicable. A potential catalytic approach could involve the use of a solid catalyst, such as activated carbon or a metal fluoride (B91410) like AlF₃, to facilitate the addition of HBr to a suitable pentafluoropropene precursor. Such catalysts can provide active sites that promote the reaction, potentially at lower temperatures and with higher selectivity than non-catalytic methods. researchgate.net

Regioselective and Stereoselective Synthesis Development

The development of synthetic routes with high regioselectivity is a key challenge, particularly in the derivatization of halogenated alkenes. The target molecule, this compound, is achiral, so stereoselectivity is not a factor in its direct synthesis. However, regioselectivity is paramount.

When adding HBr to an unsymmetrical alkene like a pentafluoropropene isomer, two different regioisomers can be formed. The distribution of these products is dictated by the reaction mechanism.

Markovnikov Addition : In an electrophilic addition mechanism, the proton (H⁺) adds to the carbon atom of the double bond that bears more hydrogen atoms, leading to the formation of the more stable carbocation intermediate. The bromide ion then attacks this carbocation. chemguide.co.ukmasterorganicchemistry.com

Anti-Markovnikov Addition : In a free-radical addition mechanism, typically initiated by peroxides, the bromine radical (Br•) adds to the less substituted carbon of the double bond to form the more stable carbon radical intermediate. youtube.comyoutube.com This intermediate then abstracts a hydrogen atom from HBr to give the "anti-Markovnikov" product. pwvas.org

The synthesis of this compound from an alkene precursor like 1,1,2,2,3-pentafluoropropene would necessitate an anti-Markovnikov addition of HBr. The strong electron-withdrawing nature of the pentafluoroethyl group (CF₃CF₂-) significantly influences the stability of potential carbocation or radical intermediates, making the prediction and control of regioselectivity a complex but critical aspect of synthesis development. As seen in the reaction of 1H-pentafluoropropene, achieving high regioselectivity can be difficult, often resulting in product mixtures. rsc.org Future development would focus on reaction conditions and catalyst systems that can selectively favor the desired anti-Markovnikov radical pathway to produce this compound exclusively.

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 1,1,1,2,2 Pentafluoropropane

Elimination Reactions

Elimination reactions compete with nucleophilic substitution and result in the formation of an alkene. The two common mechanisms are E1 and E2. lumenlearning.com For 3-Bromo-1,1,1,2,2-pentafluoropropane, elimination would involve the removal of the bromine atom and a hydrogen atom from the adjacent C2 carbon, yielding 1,1,2,3,3-pentafluoropropene.

The E1 mechanism, like the SN1 mechanism, proceeds through a carbocation intermediate and is therefore highly unlikely for this substrate. lumenlearning.com

The E2 (bimolecular elimination) mechanism is a concerted, single-step process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously as a double bond is formed. chemguide.uk This pathway is favored by strong, sterically hindered bases and higher temperatures. libretexts.org

For this compound, the hydrogens on the C2 carbon are acidic due to the strong electron-withdrawing effect of the adjacent CF3 and CF2Br groups. However, there are no hydrogens on the C2 carbon in this compound (CF3-CF2-CH2Br). The hydrogens are on the C3 carbon. Therefore, a base would attack a proton on the C2 carbon of the related compound 2-bromo-1,1,1,3,3-pentafluoropropane. In the case of this compound, the hydrogens are on the carbon bearing the bromine atom, which are not typically removed in standard elimination reactions. There are no hydrogens on the adjacent C2 carbon. This means that a standard beta-elimination reaction is not possible for this compound.

However, a related reaction, dehydrofluorination from the C2 and C1 positions, has been observed in similar compounds like 1,1,1,2,2-pentafluoropropane (B162932) under harsh conditions with catalysts like aluminum chlorofluoride, suggesting that C-F bond activation can lead to elimination products. nih.gov While a standard E2 dehydrobromination is impossible, other elimination pathways under more forcing conditions could potentially occur.

Radical Reactions and their Mechanistic Pathways

The C-Br bond is relatively weak and can be cleaved homolytically by heat or UV light to generate a 1,1,1,2,2-pentafluoropropyl radical (CF3-CF2-CH2•) and a bromine radical (Br•).

The resulting primary radical is stabilized by the electron-withdrawing fluorine atoms. This radical can participate in various subsequent reactions:

Dimerization: Two alkyl radicals can combine to form a dimer.

Abstraction: The radical can abstract an atom (e.g., hydrogen) from a solvent or another molecule.

Addition: The radical can add across the double bond of an unsaturated molecule.

Studies on related fluoroalkyl bromides show they are effective precursors for radical coupling reactions. chemrxiv.org For example, photochemical reaction of similar fluoro-olefins with hydrogen bromide proceeds via a free-radical mechanism. electronicsandbooks.com It is plausible that this compound could serve as a precursor to the 1,1,1,2,2-pentafluoropropyl radical for use in radical polymerization or multicomponent cross-coupling reactions. chemrxiv.org

Functional Group Interconversions involving the Bromine Atom

The bromine atom in this compound is the most reactive site for many chemical transformations. Although SN2 reactions may be slow, they provide a viable route for functional group interconversions.

| Reagent | Reaction Type | Expected Product | Notes |

|---|---|---|---|

| NaCN in polar aprotic solvent | SN2 | 1,1,1,2,2-Pentafluorobutanenitrile | Classic nucleophilic substitution to form a nitrile. |

| NaN3 | SN2 | 3-Azido-1,1,1,2,2-pentafluoropropane | Formation of an azide, which can be further reduced to an amine. |

| Mg in ether | Organometallic Formation | (1,1,1,2,2-Pentafluoropropyl)magnesium bromide | Formation of a Grignard reagent for subsequent reactions with electrophiles. |

| NaOH (aq) | SN2 | 1,1,1,2,2-Pentafluoro-3-propanol | Substitution to form an alcohol. Competition with elimination would be minimal due to the lack of beta-hydrogens. |

These transformations, while mechanistically straightforward, would require careful optimization of reaction conditions (e.g., choice of solvent, temperature) to overcome the reduced reactivity imparted by the fluorine atoms.

Influence of Fluorine Atoms on Reaction Selectivity and Rate

The reactivity of this compound is profoundly influenced by the five fluorine atoms attached to the propane (B168953) chain. These atoms exert strong electron-withdrawing effects, which in turn govern the rate and selectivity of various chemical transformations.

The powerful inductive effect of the perfluoroethyl group (CF3CF2-) significantly deactivates the molecule towards typical bimolecular nucleophilic substitution (S_N2) reactions. This effect is due to the electrostatic repulsion between the electron-rich nucleophile and the lone pairs of the fluorine atoms. wikipedia.org Studies on analogous fluorinated alkyl bromides have demonstrated a marked decrease in S_N2 reaction rates with increasing fluorination. For instance, the reactivity order for S_N2 reactions has been shown to be significantly lower for perfluoroalkyl bromides compared to their non-fluorinated counterparts. wikipedia.org

The general trend for S_N2 reactivity with a given nucleophile is as follows: n-alkyl-Br > n-alkyl-CHFBr > n-perfluoroalkyl-CH2CH2Br >> n-perfluoroalkyl-CH2Br wikipedia.org

This trend highlights the substantial deactivating effect of a perfluoroalkyl group, which would be characteristic of the pentafluoropropyl group in the title compound.

In elimination reactions (E2), the electron-withdrawing nature of the fluorine atoms also plays a crucial role. While bromine is a better leaving group than fluorine, the acidity of the β-hydrogens is increased by the presence of the electronegative fluorine atoms. doubtnut.com This can influence the regioselectivity of the elimination, often following Zaitsev's rule where the most substituted alkene is the major product. masterorganicchemistry.com However, the specific stereochemical outcome of E2 eliminations is dependent on the anti-periplanar arrangement of the abstracted proton and the leaving group. chemistrysteps.comkhanacademy.org In the case of 3-bromo-2-fluoropentane, the elimination is guided by the acidity of the β-hydrogen and the stability of the leaving group. doubtnut.com

The table below illustrates the typical impact of substituents on reaction rates in related haloalkanes.

| Reactant Type | Relative S_N2 Rate | Factors Influencing Reactivity |

| n-alkyl-Br | 1 | Baseline reactivity |

| n-alkyl-CHFBr | 0.20 | Single fluorine atom shows a deactivating effect |

| n-perfluoroalkyl-CH2CH2Br | 0.12 | Perfluoroalkyl group at a distance has a notable effect |

| n-perfluoroalkyl-CH2Br | 1 x 10⁻⁴ | Direct attachment of perfluoroalkyl group drastically reduces rate |

Data adapted from studies on analogous fluorinated n-alkyl bromides. wikipedia.org

Exploration of Reactivity with Organometallic Reagents

The reaction of this compound with organometallic reagents is a key method for forming new carbon-carbon bonds. The reactivity is largely dictated by the nature of the organometallic reagent and the strong electronic effects of the pentafluoropropyl group.

Grignard Reagents: The formation of a Grignard reagent from this compound by reaction with magnesium metal is anticipated to be challenging compared to non-fluorinated alkyl bromides. wikipedia.org However, perfluoroalkyl Grignard reagents can be synthesized and are valuable intermediates. rsc.org Once formed, the pentafluoropropyl magnesium bromide would be a potent nucleophile, capable of reacting with a variety of electrophiles such as aldehydes, ketones, and esters to introduce the pentafluoropropyl moiety. libretexts.orgyoutube.com

Organolithium Reagents: Reaction with strong bases like butyllithium (B86547) can lead to either metal-halogen exchange or dehydrohalogenation, depending on the reaction conditions. The high acidity of the protons alpha to the bromine, induced by the perfluoroalkyl group, could favor elimination. Studies on o-bromoaryl phthalimides have shown that n-butyllithium can add to a carbonyl group in the molecule. researchgate.net

Organocuprates: Gilman reagents (lithium dialkylcuprates, R₂CuLi) are softer nucleophiles compared to Grignard and organolithium reagents and are known for their utility in coupling reactions with alkyl halides. chemistrysteps.commasterorganicchemistry.com The reaction of this compound with an organocuprate would be expected to proceed via a coupling mechanism to yield a new alkane containing the pentafluoropropyl group. Organocuprates have also been shown to react with alkyl fluorides, suggesting that the corresponding bromide would be a suitable substrate. nih.gov

The table below summarizes the expected reactions with common organometallic reagents.

| Organometallic Reagent | Expected Reaction Type | Potential Products |

| Magnesium (Mg) | Grignard Reagent Formation | CF₃CF₂CH₂MgBr |

| Alkyl Lithium (R-Li) | Metal-Halogen Exchange / Elimination | CF₃CF₂CH₂Li / CF₃CF=CH₂ |

| Organocuprate (R₂CuLi) | Coupling (Corey-House Synthesis) | CF₃CF₂CH₂R |

These reactions provide synthetic routes to incorporate the valuable pentafluoropropyl group into a wide range of organic molecules.

Spectroscopic Characterization and Conformational Analysis of 3 Bromo 1,1,1,2,2 Pentafluoropropane

Rotational Spectroscopy for Gas-Phase Structure Elucidation

The microwave spectrum of 3-bromo-1,1,1,2,2-pentafluoropropane has been investigated using chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy, revealing a dense and complex spectrum. nih.gov This complexity arises from the presence of multiple conformers and the large nuclear quadrupole coupling of the bromine nucleus. nih.gov

Theoretical potential energy scans have confirmed the existence of two stable conformers for this compound: a trans and a gauche form. nih.gov The trans conformer, where the bromine atom and the trifluoromethyl group are in an anti-periplanar arrangement, was successfully identified and its spectral signature assigned. nih.gov Although the presence of the gauche conformer is predicted and believed to be present in the observed spectrum, its definitive assignment proved to be challenging due to the high spectral density. nih.gov

The analysis of the microwave spectrum led to the precise determination of the rotational constants for the trans conformer of this compound. These constants provide crucial information about the molecule's moments of inertia and, consequently, its geometry. The spectra are predominantly of b-type, which is consistent with the large predicted b-dipole moment component for the trans form. nih.gov

Table 1: Experimental Rotational Constants for trans-3-Bromo-1,1,1,2,2-pentafluoropropane

| Isotopologue | A (MHz) | B (MHz) | C (MHz) |

|---|---|---|---|

| 79Br | 1523.3(1) | 845.503(3) | 789.231(3) |

| 81Br | 1523.5(1) | 838.452(3) | 782.780(3) |

Data sourced from High-resolution spectroscopy near the continuum limit: the microwave spectrum of trans-3-bromo-1,1,1,2,2-pentafluoropropane.

The bromine nucleus (both 79Br and 81Br isotopes have a nuclear spin I = 3/2) possesses a nuclear quadrupole moment, which interacts with the electric field gradient at the nucleus. This interaction causes a splitting of the rotational energy levels, providing a sensitive probe of the electronic environment around the bromine atom. The nuclear quadrupole coupling constants (χaa, χbb, χcc) for the trans conformer were determined with high accuracy. nih.gov

Table 2: Experimental Nuclear Quadrupole Coupling Constants for trans-3-Bromo-1,1,1,2,2-pentafluoropropane

| Isotopologue | χaa (MHz) | χbb (MHz) | χcc (MHz) |

|---|---|---|---|

| 79Br | 280.4(4) | -144.3(6) | -136.1(6) |

| 81Br | 234.2(4) | -120.5(6) | -113.7(6) |

Data sourced from High-resolution spectroscopy near the continuum limit: the microwave spectrum of trans-3-bromo-1,1,1,2,2-pentafluoropropane.

The natural abundance of two bromine isotopes, 79Br and 81Br, allows for the study of two distinct isotopologues of this compound. The assignment and analysis of the rotational spectra for both the 79Br and 81Br isotopologues of the trans conformer were successfully performed. nih.gov This isotopic substitution is a powerful tool in microwave spectroscopy, as it aids in the definitive assignment of spectral features and allows for a more refined determination of the molecular structure through methods like Kraitchman's equations. nih.gov

Due to the large quadrupolar moment of the bromine nucleus, molecules such as this compound are excellent candidates for the observation of dipole-forbidden transitions. spectroscopyonline.com These transitions, which are not allowed by the electric dipole selection rules, can gain intensity through perturbations, in this case, the nuclear quadrupole coupling interaction. nih.gov Further analysis of the spectrum of the trans conformer revealed the presence of such dipole-forbidden, nuclear quadrupole-allowed transitions. nih.gov One of these observed forbidden transitions was identified as having a novel χ-type forbidden transition linkage pathway. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

A comprehensive search of scientific literature did not yield specific experimental or theoretical studies on the infrared and Raman spectroscopy of this compound. Therefore, detailed information on its vibrational frequencies and band assignments is not available at this time.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 19F, 13C) for Structural Confirmation

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. The presence of hydrogen, fluorine, and carbon atoms in the molecule allows for analysis using 1H, 19F, and 13C NMR spectroscopy.

1H NMR Spectroscopy

The 1H NMR spectrum of this compound is expected to show a single distinct signal for the two equivalent protons of the methylene group (-CH2Br). Due to the strong electronegativity of the adjacent bromine atom and the pentafluoroethyl group, this signal is anticipated to appear in the downfield region of the spectrum. The signal would likely present as a triplet due to coupling with the two adjacent fluorine atoms on the C2 carbon.

19F NMR Spectroscopy

19F NMR spectroscopy is particularly informative for fluorinated compounds due to the high sensitivity of the 19F nucleus and the wide range of chemical shifts. cymitquimica.com The spectrum of this compound is expected to exhibit two main signals corresponding to the two different fluorine environments: the -CF3 group and the -CF2- group.

The three equivalent fluorine atoms of the trifluoromethyl (-CF3) group would likely appear as a triplet, owing to coupling with the two fluorine atoms of the adjacent difluoromethylene group. The two fluorine atoms of the difluoromethylene (-CF2-) group are expected to produce a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group. Further coupling with the two protons of the -CH2Br group would result in more complex splitting, likely a triplet of quartets.

13C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon framework of the molecule. For this compound, three distinct signals are expected, corresponding to the three carbon atoms in different chemical environments: C1 (-CF3), C2 (-CF2-), and C3 (-CH2Br). The chemical shifts of these carbons are significantly influenced by the attached fluorine and bromine atoms, which cause a downfield shift. The signals for the fluorinated carbons (C1 and C2) will also exhibit splitting due to one-bond and two-bond carbon-fluorine coupling.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| 1H | 3.5 - 4.5 | Triplet | 3JHF ≈ 10-20 |

| 19F (-CF3) | -70 to -85 | Triplet | 3JFF ≈ 5-15 |

| 19F (-CF2-) | -110 to -130 | Triplet of Quartets | 3JFF ≈ 5-15, 2JFH ≈ 10-20 |

| 13C (-CH2Br) | 25 - 35 | Triplet | 2JCF ≈ 20-30 |

| 13C (-CF2-) | 110 - 120 | Quartet of Triplets | 1JCF ≈ 250-300, 2JCF ≈ 30-40 |

| 13C (-CF3) | 115 - 125 | Quartet of Triplets | 1JCF ≈ 270-320, 2JCF ≈ 30-40 |

Note: The data in this table are predicted values based on established principles of NMR spectroscopy and data from similar compounds. Actual experimental values may vary.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and confirming the elemental composition of this compound. The mass spectrum of this compound is characterized by the presence of a distinct molecular ion peak. Due to the natural isotopic abundance of bromine (79Br and 81Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks (M+ and M+2) of nearly equal intensity, which is a characteristic signature for a compound containing a single bromine atom. docbrown.info

Electron ionization (EI) is a common method used for the analysis of such compounds, which typically leads to the fragmentation of the molecular ion. The fragmentation pattern provides valuable structural information. For this compound, common fragmentation pathways would likely involve the cleavage of the C-Br bond and C-C bonds.

Expected Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment Ion | Description |

| 212/214 | [C3H2BrF5]+• | Molecular ion (M+• and M+2+•) |

| 133 | [C3H2F5]+ | Loss of Br atom |

| 119 | [C2F5]+ | Cleavage of C2-C3 bond |

| 93 | [CH2Br]+ | Cleavage of C2-C3 bond |

| 69 | [CF3]+ | Cleavage of C1-C2 bond |

Note: The m/z values correspond to the major isotopes. The presence of bromine isotopes will result in characteristic isotopic patterns for bromine-containing fragments.

Chromatographic Techniques for Compound Identification and Purity Assessment

Chromatographic techniques are indispensable for the separation, identification, and purity assessment of this compound. Gas chromatography (GC) is particularly well-suited for this purpose due to the compound's volatility.

In a typical GC analysis, a sample of this compound is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the differential partitioning of the compound between the stationary phase coated on the column and the mobile gas phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for its identification under specific chromatographic conditions.

For purity assessment, the area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. A high-purity sample, such as those with 97% purity, will show a single major peak with very small peaks for any impurities. cymitquimica.com

A common detector used in conjunction with GC for the analysis of halogenated compounds is the mass spectrometer (GC-MS). This combination not only provides separation and quantification but also offers mass spectral data for each separated component, allowing for positive identification of the main compound and any impurities present.

Typical Gas Chromatography (GC) Parameters for the Analysis of this compound

| Parameter | Typical Value/Condition |

| Column | Capillary column (e.g., DB-5ms, HP-5) |

| Injector Temperature | 200 - 250 °C |

| Oven Temperature Program | Initial temperature 40-60 °C, ramped to 200-250 °C |

| Carrier Gas | Helium or Nitrogen |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

Note: These are general parameters and may need to be optimized for specific analytical requirements.

Environmental Fate and Atmospheric Degradation Pathways of 3 Bromo 1,1,1,2,2 Pentafluoropropane

Atmospheric Lifetime and Photolytic Degradation Mechanisms

The atmospheric persistence of 3-Bromo-1,1,1,2,2-pentafluoropropane is primarily dictated by its susceptibility to degradation in the troposphere. The principal mechanism for its removal from the atmosphere is its reaction with hydroxyl (OH) radicals. Unlike fully halogenated chlorofluorocarbons (CFCs), the presence of hydrogen atoms in the this compound molecule makes it vulnerable to attack by these ubiquitous atmospheric oxidants. wikipedia.org This reaction initiates its degradation in the lower atmosphere, thereby limiting the fraction of the compound that can be transported to the stratosphere.

The reaction proceeds via the abstraction of a hydrogen atom from the carbon atom adjacent to the bromine atom, which is the most likely site of reaction. The resulting haloalkyl radical then undergoes a series of rapid reactions with molecular oxygen (O₂) and nitric oxide (NO) to form various degradation products.

While direct photolysis (degradation by sunlight) is a significant removal process for many chemical species in the atmosphere, for hydrohalocarbons like this compound, the reaction with OH radicals is the dominant tropospheric sink. wikipedia.orgmdpi.com The C-Br bond can be susceptible to photolysis, but the absorption of UV radiation by the molecule at wavelengths available in the lower atmosphere is generally less efficient than the radical-initiated oxidation. The atmospheric lifetime of related brominated compounds, such as bromoacetone, can be on the order of hours due to photolysis, suggesting that degradation products of this compound may also be photolytically active. researchgate.net

Biotic Transformation and Microbial Degradation Studies

There are no specific studies identified that focus on the microbial degradation of this compound. However, research on analogous halogenated compounds provides insight into potential biotic transformation pathways. The biodegradation of poly- and perfluorinated compounds, once thought to be impossible, has been documented for several substances. nih.gov

Aerobic microorganisms have been shown to degrade various chlorinated and brominated hydrocarbons, often through a process called cometabolism. nih.govresearchgate.net In this process, the microbe does not use the compound as a primary carbon source, but the compound is degraded by enzymes produced for other purposes, such as monooxygenases. nih.govresearchgate.net For instance, propane-oxidizing bacteria have demonstrated the ability to cometabolically degrade 1,2,3-trichloropropane, a recalcitrant groundwater pollutant. nih.govresearchgate.net These bacteria express propane (B168953) monooxygenase, an enzyme that initiates the degradation by introducing a hydroxyl group into the molecule. nih.gov It is plausible that similar enzymatic pathways could initiate the degradation of this compound, likely starting with the oxidation of the C-H bonds or potentially acting on the C-Br bond. However, without specific experimental evidence, this remains a hypothetical pathway.

Characterization of Environmental Degradation Products

The atmospheric degradation of this compound is expected to produce a variety of smaller, oxidized fragments. Following the initial hydrogen abstraction by an OH radical, the resulting CF₃CF₂CHBr• radical reacts with O₂ to form a peroxy radical (CF₃CF₂CH(OO•)Br). Subsequent reactions in the atmosphere are likely to lead to the formation of an alkoxy radical (CF₃CF₂CH(O•)Br), which can then decompose.

Based on the degradation mechanisms of similar fluorinated and brominated compounds, the likely degradation products could include:

Carbonyl fluoride (B91410) (COF₂) : A common product from the atmospheric oxidation of fluorinated compounds.

Trifluoroacetyl fluoride (CF₃C(O)F) : Arising from the cleavage of the carbon-carbon bond. researchgate.net

Bromo-containing fragments : The fate of the bromine atom can lead to the formation of hydrogen bromide (HBr) and other bromine-containing species which are quickly removed from the troposphere through wet and dry deposition.

Formyl fluoride (HC(O)F)

The table below summarizes potential degradation products based on analogous chemical reactions.

| Degradation Pathway | Precursor Radical | Potential Products |

| Atmospheric Oxidation | CF₃CF₂CHBr• | CF₃C(O)F, HC(O)F, COF₂, HBr |

This table is based on hypothesized pathways from related compounds and not on direct experimental study of this compound.

Contribution to Ozone Depletion and Global Warming Potentials from a Chemical Perspective

Ozone Depletion Potential (ODP)

The Ozone Depletion Potential (ODP) of a substance is a relative measure of its ability to destroy stratospheric ozone, with CFC-11 serving as the benchmark (ODP = 1.0). wikipedia.org Brominated compounds are particularly effective at ozone destruction, and as a result, they typically have high ODPs. wikipedia.org The presence of a bromine atom in this compound means its ODP is not zero.

Global Warming Potential (GWP)

The Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO₂), which has a GWP of 1. wikipedia.org As a hydrofluorocarbon derivative, this compound can absorb infrared radiation in the atmospheric window and thus contributes to global warming.

Interactive Table: 100-Year GWP of Selected Halocarbons

Click on the column headers to sort the data.

| Compound | Chemical Formula | GWP (100-year horizon, AR5) |

| HCFC-22 | CHClF₂ | 1760 |

| HCFC-123 | CHCl₂CF₃ | 79 |

| HCFC-124 | CHClFCF₃ | 527 |

| HCFC-141b | CH₃CCl₂F | 782 |

| HCFC-142b | CH₃CClF₂ | 1980 |

| Source: IPCC Fifth Assessment Report (AR5) ghgprotocol.org |

Advanced Research Applications of 3 Bromo 1,1,1,2,2 Pentafluoropropane

Utility as a Versatile Synthetic Building Block in Organic Chemistry

In the realm of organic chemistry, "building blocks" are functionalized molecules that serve as foundational components for assembling more complex molecular structures. sigmaaldrich.com 3-Bromo-1,1,1,2,2-pentafluoropropane is utilized as a versatile building block, primarily for the introduction of the pentafluoropropyl moiety (CF₃CF₂CH₂-) into target molecules. alfa-chemistry.com Its utility stems from the presence of the carbon-bromine bond, which serves as a reactive site for a variety of chemical transformations.

The compound is identified as a key intermediate in the synthesis of fluorinated compounds, including those with potential applications in medicine and the broader chemical industry. fluoropharm.com Researchers leverage the bromine atom to perform nucleophilic substitution reactions, allowing for the attachment of various functional groups and the construction of more elaborate fluorinated molecules. This strategic incorporation is crucial in developing novel pharmaceuticals and specialty chemicals where the presence of fluorine can significantly alter biological activity and material properties. core.ac.uk

Precursor in the Synthesis of Specialty Fluorinated Materials

The unique properties conferred by fluorine atoms have made fluorinated materials indispensable in modern industry. core.ac.uk this compound serves as a precursor in the creation of these high-performance materials.

Fluorinated polymers are renowned for their exceptional thermal stability, chemical resistance, low dielectric constants, and low surface energies. core.ac.ukpageplace.de While not a monomer itself, this compound can be chemically modified to produce polymerizable monomers. By transforming the bromo- group into a functional group capable of polymerization (such as a vinyl or acrylate (B77674) group), this compound can be integrated into polymer chains.

The incorporation of the pentafluoropropyl side chain into a polymer backbone is a strategy to tailor the final properties of the material. This moiety can significantly lower the polymer's dielectric constant and water absorption, characteristics that are highly sought after in the electronics industry for advanced insulating materials. kpi.ua Furthermore, the high fluorine content contributes to enhanced thermal stability and resistance to chemical attack, making the resulting polymers suitable for applications in harsh environments. core.ac.ukpageplace.de

The structure of this compound, with its hydrophobic and lipophobic perfluoroalkyl chain and a reactive terminal bromine atom, makes it an excellent starting point for the synthesis of fluorinated surfactants. Fluorosurfactants are known for their ability to dramatically lower the surface tension of water and other liquids, a property derived from the low intermolecular interactions of fluorinated chains. core.ac.uk

By reacting the bromine atom with hydrophilic groups, researchers can create amphiphilic molecules capable of acting as high-performance surfactants. These surfactants are valuable in applications requiring exceptional wetting, spreading, and leveling properties. The resulting functional materials can be used in coatings, fire-fighting foams, and as emulsifiers in specialized polymerization processes. nih.govrsc.org

Research into Novel Fluid Development (e.g., Refrigerants, Propellants, Blowing Agents)

The search for new functional fluids with specific thermodynamic properties and improved environmental profiles is an ongoing area of research. epa.gov this compound has been considered in the context of developing novel refrigerants, propellants, and blowing agents.

A blowing agent is a substance used to create a cellular structure in materials like polymers through a foaming process. wikipedia.org Physical blowing agents function by boiling during the material's liquid stage to create bubbles. wikipedia.org With a boiling point of 45.2°C, this compound is positioned for potential use as a physical blowing agent in thermoset foam applications, particularly for integral skin foams where a specific boiling point is necessary to achieve the desired skin thickness and foam density. chemnet.comgoogleapis.com The development of third-generation blowing agents focuses on substances with low or zero ozone depletion potential (ODP) and low global warming potential (GWP), driving research into a wide range of fluorinated compounds. epa.govicm.edu.plgoogle.com

Role of Perfluoroalkyl Moieties in Chemical Design and Modification

The pentafluoropropyl group is a type of perfluoroalkyl moiety, which is a structural feature that imparts a unique and powerful set of properties to a molecule. rsc.org The decision to incorporate the CF₃CF₂CH₂- group from this compound into a new chemical entity is a deliberate design choice aimed at leveraging these distinct characteristics.

The fundamental reason for this lies in the properties of the carbon-fluorine bond, which is one of the strongest covalent bonds in organic chemistry. nih.gov This bond strength leads to several desirable effects:

Enhanced Stability: Molecules containing perfluoroalkyl groups exhibit high thermal and chemical stability, as the fluorine atoms shield the carbon backbone from chemical attack. rsc.org

Hydrophobicity and Lipophobicity: A surface rich in perfluoroalkyl groups, particularly trifluoromethyl (-CF₃) groups, exhibits very low surface energy. nih.gov This makes the surface repellent to both water and oils, a valuable property for coatings and surface treatments.

Altered Biological Activity: In medicinal chemistry, the introduction of a perfluoroalkyl moiety can influence a drug's metabolic stability, lipophilicity, and binding affinity to biological targets.

Modified Electronic Properties: The high electronegativity of fluorine atoms creates a strong electron-withdrawing effect, which can significantly alter the acidity, basicity, and reactivity of nearby functional groups within the molecule.

Therefore, the role of the perfluoroalkyl moiety derived from this compound is to serve as a powerful tool for chemists to precisely modify and enhance the properties of molecules for advanced applications. acs.orgacs.org

| Research Application | Key Property of this compound Utilized |

| Synthetic Building Block | Reactive C-Br bond for introducing the pentafluoropropyl group. fluoropharm.com |

| Polymer Precursor | Stable, property-enhancing perfluoroalkyl moiety. core.ac.ukkpi.ua |

| Surfactant Synthesis | Amphiphilic potential (hydrophobic tail, reactive head). core.ac.uknih.gov |

| Blowing Agent Research | Boiling point of 45.2°C suitable for thermal foaming processes. chemnet.comgoogleapis.com |

Future Research Directions and Emerging Trends

Development of Greener Synthetic Methodologies

The synthesis of fluorinated propanes is undergoing a significant shift away from harsh, energy-intensive methods towards more sustainable and efficient catalytic processes. Future research is focused on developing methodologies that minimize waste, avoid hazardous reagents, and operate under milder conditions.

One promising avenue is the use of novel catalysts for fluorination and halogen exchange reactions. For instance, the development of titanium-based catalysts for the liquid-phase reaction of hydrogen fluoride (B91410) with chlorinated propanes has been shown to circumvent the corrosion issues associated with traditional antimony-based catalysts. google.com Similarly, metal fluorides such as aluminum fluoride (AlF₃) are being investigated for their high catalytic activity in the gas-phase dehydrofluorination of hydrofluorocarbons (HFCs) like 1,1,1,3,3-pentafluoropropane (B1194520). researchgate.net These catalysts offer the potential for higher efficiency and stability.

Future work will likely concentrate on:

Heterogeneous Catalysis: Designing solid-state catalysts that are easily separable from reaction mixtures, enhancing reusability and reducing downstream processing costs.

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improved safety, and higher yields compared to batch processing.

Atom-Economic Reactions: Exploring synthetic routes that maximize the incorporation of all starting materials into the final product, such as direct C-H functionalization or addition reactions across double bonds.

Exploration of Novel Reactivity and Catalysis

The reactivity of the C-Br and C-F bonds in 3-Bromo-1,1,1,2,2-pentafluoropropane is a central theme for future exploration. While the compound itself is not extensively studied, research on its isomers provides significant insight into potential reaction pathways. The activation of C-F bonds, traditionally considered challenging, is a key area of interest. beilstein-journals.org

Recent studies have shown that hydrofluorocarbon isomers, including 1,1,1,2,2-pentafluoropropane (B162932) (HFC-245cb), can be activated by catalysts like aluminium chlorofluoride (ACF) under mild conditions. beilstein-journals.org These reactions, which often require a hydrogen source like triethylsilane (Et₃SiH), can lead to valuable transformations such as hydrodefluorination, dehydrofluorination, and Friedel–Crafts-type reactions. beilstein-journals.org The presence of the relatively weaker C-Br bond in this compound suggests it could be a highly versatile building block for introducing pentafluoropropyl groups into other molecules.

Future research is expected to investigate:

Selective C-Br Bond Activation: Developing catalytic systems that can selectively cleave the C-Br bond in the presence of the more robust C-F bonds, enabling precise functionalization.

Catalytic Cross-Coupling Reactions: Using the compound as a substrate in transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Frustrated Lewis Pair (FLP) Chemistry: Employing FLPs, such as those involving tris(pentafluorophenyl)borane, to mediate metal-free C-F and C-Br bond activations and subsequent transformations. rsc.org

Table 1: Representative Catalytic Transformations of Pentafluoropropane Isomers This table showcases reactivity demonstrated by isomers, suggesting potential pathways for this compound.

| Pentafluoropropane Isomer | Catalyst/Reagent | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| 1,1,1,2,2-pentafluoropropane (HFC-245cb) | Aluminium chlorofluoride (ACF) / Et₃SiH | Hydrodefluorination | Allylic Hydrodefluorination Product | beilstein-journals.org |

| 1,1,1,2,2-pentafluoropropane (HFC-245cb) | Aluminium chlorofluoride (ACF) / Et₃SiH / Benzene | Friedel–Crafts Reaction | Aryl-substituted fluoropropenes | beilstein-journals.org |

| 1,1,1,3,3-pentafluoropropane (HFC-245fa) | Cr₂O₃-based catalysts | Dehydrofluorination | 1,3,3,3-tetrafluoropropene (HFO-1234ze) | researchgate.net |

| 1,1,1,3,3-pentafluoropropane (HFC-245fa) | Fluorinated NiO/Cr₂O₃ | Dehydrofluorination | 1,3,3,3-tetrafluoropropene (HFO-1234ze) | researchgate.net |

Integration of Advanced Spectroscopic and Computational Techniques

A synergistic approach combining advanced spectroscopic analysis and computational modeling is crucial for a deeper understanding of the structure, properties, and reactivity of this compound. While experimental data for this specific compound is sparse, computational methods provide powerful predictive capabilities.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict molecular geometries, vibrational frequencies, and spectroscopic signatures (NMR, IR). rsc.org These predictions can guide experimental work and aid in the interpretation of complex spectra. For instance, computational models can predict the preferred conformations of the molecule, considering the steric and electronic effects of the bulky bromine and fluorine atoms.

Mass spectrometry is another vital tool. Predicted collision cross-section (CCS) values, which relate to the ion's size and shape, can be calculated and used to aid in the identification of the compound in complex mixtures. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 212.93328 | 136.2 |

| [M+Na]⁺ | 234.91522 | 149.1 |

| [M-H]⁻ | 210.91872 | 133.8 |

| [M+K]⁺ | 250.88916 | 138.5 |

| [M+HCOO]⁻ | 256.92420 | 150.4 |

Data sourced from PubChem and calculated using CCSbase. uni.lu

Future research will benefit from the integration of these techniques to:

Confirm Structures: Use a combination of 1H, 13C, and 19F NMR spectroscopy, alongside high-resolution mass spectrometry, to unequivocally confirm the structure of reaction products.

Elucidate Reaction Mechanisms: Employ in-situ spectroscopic monitoring (e.g., ReactIR) combined with computational modeling of transition states and reaction pathways to gain detailed mechanistic insights.

Predict Reactivity: Develop quantitative structure-activity relationship (QSAR) models based on computed molecular descriptors to predict the reactivity and potential applications of this and related compounds.

Investigation of its Chemical Role in Emerging Technologies

Hydrofluorocarbons and their derivatives are pivotal in several emerging technologies, most notably as next-generation refrigerants and foam-blowing agents. The isomers of pentafluoropropane are key intermediates in the synthesis of hydrofluoroolefins (HFOs), which are valued for their low Global Warming Potential (GWP). beilstein-journals.org

For example, 1,1,1,3,3-pentafluoropropane (HFC-245fa) is catalytically converted to 1,3,3,3-tetrafluoropropene (HFO-1234ze), a leading HFO refrigerant. researchgate.netbeilstein-journals.org The unique substitution pattern of this compound makes it a potentially valuable synthon for creating novel, highly functionalized fluorinated molecules that could find use in:

Advanced Materials: As a monomer or additive for creating fluoropolymers with specialized properties such as high thermal stability, chemical resistance, and low surface energy.

Pharmaceutical and Agrochemical Synthesis: The pentafluoropropyl moiety can significantly alter the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This compound could serve as a key building block for introducing this group. google.com

Electrolytes for Batteries: Fluorinated compounds are increasingly used in electrolytes for lithium-ion batteries to improve safety and performance. The properties of this bromo-derivative could be explored in this context.

Q & A

Basic: What experimental methods are recommended for determining the molecular structure and rotational dynamics of 3-Bromo-1,1,1,2,2-pentafluoropropane?

Answer:

Rotational spectroscopy techniques, such as chirped-pulse Fourier transform microwave (CP-FTMW) and cavity FTMW spectroscopy, are highly effective. These methods measure rotational constants (e.g., , , ) and nuclear quadrupole coupling constants to resolve the molecule’s geometry and electronic environment. For example, studies using CP-FTMW spectrometers have reported rotational constants for this compound, enabling precise structural analysis of its bromine-fluorine substituent arrangement .

Basic: How can thermodynamic properties (e.g., vapor pressure, critical temperature) of this compound be experimentally derived?

Answer:

Use the Antoine equation () to model vapor pressure as a function of temperature. While direct data for the brominated compound is limited, extrapolation from analogous fluorinated propanes (e.g., 1,1,1,2,2-pentafluoropropane, HFC-245cb) is feasible. For example, NIST reports boiling points () and critical temperatures () for HFC-245cb, which can guide experimental setups for the brominated analog . Differential scanning calorimetry (DSC) is recommended for measuring enthalpy of vaporization () .

Basic: What synthetic strategies are employed to produce this compound, and how are byproducts managed?

Answer:

Bromination of pre-fluorinated propane derivatives (e.g., 1,1,1,2,2-pentafluoropropane) using or under controlled conditions is a common approach. Catalytic gas-phase reactions with chromium- or aluminum-based catalysts (e.g., ) can enhance selectivity. Byproducts like 1-chloro-3,3,3-trifluoropropene are separated via fractional distillation or recycled into the reaction stream for further dehydrohalogenation .

Advanced: How do catalytic systems like aluminum chlorofluoride (ACF) influence the hydrodefluorination or dehydrohalogenation of this compound?

Answer:

ACF catalysts activate C–F bonds via Lewis acid sites, promoting hydrodefluorination (HDF) or dehydrobromination. For example, ACF achieves 50–60% conversion of HFC-245fa (structurally similar) into HFO-1234ze at 280°C. Reaction parameters (temperature, catalyst pore structure) critically affect selectivity. Computational modeling of the bromine atom’s electron-withdrawing effects can further predict reaction pathways .

Advanced: What computational tools are suitable for modeling the electronic structure and reactivity of this compound?

Answer:

Density functional theory (DFT) calculations using rotational constants (, , ) derived from microwave spectroscopy (e.g., , ) provide insights into bond angles, dipole moments, and charge distribution. Nuclear quadrupole coupling constants (, ) from rotational spectra refine bromine’s electronic environment in simulations .

Advanced: How does bromine substitution alter the atmospheric degradation kinetics of this compound compared to non-brominated analogs?

Answer:

Bromine increases photolytic reactivity due to weaker C–Br bonds, accelerating ozone depletion potential (ODP). Laboratory studies using gas chromatography-mass spectrometry (GC-MS) can track degradation products (e.g., Br radicals, fluorinated alkenes). Computational kinetic models (e.g., Troe formalism) estimate atmospheric lifetimes by integrating UV absorption cross-sections and reaction rates with hydroxyl radicals .

Advanced: What safety protocols are recommended for handling this compound given its potential toxicity?

Answer:

While direct toxicity data is limited, structural analogs (e.g., 3-bromo-1,1,2,2-tetrafluoropropane) show low acute toxicity (). Use fume hoods, NFPA-rated gloves, and real-time gas sensors (e.g., PID detectors) to monitor airborne concentrations. Toxicity studies should follow OECD guidelines, prioritizing inhalation exposure assessments and metabolite profiling .

Advanced: How can reaction pathways be optimized to minimize byproduct formation during large-scale synthesis?

Answer:

Process optimization via response surface methodology (RSM) identifies critical variables (e.g., temperature, catalyst loading). For example, in HFO-1234yf production, maintaining below 1% requires precise control of fluorination reactor residence times. Recycling unreacted precursors through distillation columns improves yield and reduces waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.